Differentiation by Divergent Downstream Application in Approved HIV Protease Inhibitors
The (2S,3S) configuration of this N-Boc phenylalanine epoxide is a critical determinant for the synthesis of specific approved HIV protease inhibitors. A 2011 Organic Process Research & Development paper explicitly delineates the divergent applications of the two key diastereomers: the (2S,3S) epoxide is the essential intermediate for Saquinavir, Nelfinavir, and Fosamprenavir, while the (2R,3S) epoxide is required for Atazanavir [1]. This is not an interchangeable building block; the selection of the (2S,3S) isomer directly dictates the identity of the final pharmaceutical product.
| Evidence Dimension | Downstream Pharmaceutical Application |
|---|---|
| Target Compound Data | Essential intermediate for Saquinavir, Nelfinavir, Fosamprenavir |
| Comparator Or Baseline | (2R,3S)-N-Boc phenylalanine epoxide: Essential intermediate for Atazanavir |
| Quantified Difference | Divergent sets of approved drugs |
| Conditions | Literature review of established synthetic routes to HIV protease inhibitors |
Why This Matters
This functional divergence mandates precise procurement of the (2S,3S) isomer for Saquinavir/Fosamprenavir manufacturing, as the (2R,3S) isomer leads to a different therapeutic agent.
- [1] Blacker, A. J.; Roy, M.; Hariharan, S.; Headley, C.; Upare, A.; Jagtap, A.; Wankhede, K.; Mishra, S. K.; Dube, D.; Bhise, S.; Vishwasrao, S.; Kadam, N. Convenient Method for Synthesis of N-Protected α-Amino Epoxides: Key Intermediates for HIV Protease Inhibitors. Organic Process Research & Development 2011, 15 (2), 331-338. View Source
